molecular formula C10H15N5O10P2 B1382219 2-Aminopurine ribodylic acid CAS No. 36475-53-3

2-Aminopurine ribodylic acid

Cat. No.: B1382219
CAS No.: 36475-53-3
M. Wt: 427.2 g/mol
InChI Key: QHZVVOBZERQMCU-JXOAFFINSA-N
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Description

2-Aminopurine ribodylic acid: is a derivative of 2-aminopurine, a fluorescent analog of adenine and guanine. This compound is particularly significant in the study of nucleic acids due to its ability to act as a minimally invasive fluorescent reporter. It is used to investigate the folding, dynamics, and interactions of RNA and DNA molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine ribodylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Aminopurine ribodylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminopurine ribodylic acid has numerous applications in scientific research:

    Chemistry: Used as a fluorescent probe to study nucleic acid structures and dynamics.

    Biology: Helps in understanding RNA folding and RNA-ligand interactions.

    Medicine: Investigates the role of nucleic acids in diseases and potential therapeutic interventions.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism by which 2-aminopurine ribodylic acid exerts its effects involves:

Comparison with Similar Compounds

    2-Aminopurine: A fluorescent analog of adenine and guanine.

    2-Aminopurine riboside: The riboside form of 2-aminopurine.

    7-Deazaadenosine (Tubercidine): A tricyclic analog of adenosine.

Uniqueness: 2-Aminopurine ribodylic acid is unique due to its specific incorporation into RNA and DNA, allowing for detailed studies of nucleic acid dynamics and interactions. Its fluorescent properties make it an invaluable tool in both basic and applied research .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZVVOBZERQMCU-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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